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6-Bromo-1,4-dioxaspiro[4.10]pentadecane

Cat. No.: B14325205
CAS No.: 111689-47-5
M. Wt: 291.22 g/mol
InChI Key: NQUCRPBYBFMAQC-UHFFFAOYSA-N
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Description

Definition and Nomenclature of Spiroketals and Spirocyclic Systems

The systematic naming and definition of these complex structures are governed by specific IUPAC rules that clarify their unique architecture.

Spirocyclic systems are polycyclic organic compounds in which two or more rings are linked by a single common atom, known as the spiro atom. wikipedia.org This single junction point distinguishes them from fused ring systems, which share two adjacent atoms, and bridged ring systems, which share two non-adjacent atoms. The fundamental framework of a spirane consists of two monocyclic rings linked in an orthogonal relationship by this common ring atom. epa.gov This structural feature often results in a rigid, three-dimensional molecular shape. epa.gov

The nomenclature for spiro compounds follows a systematic approach. The prefix "spiro" is followed by square brackets containing the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. These numbers are listed in ascending order and separated by a period. The name of the parent hydrocarbon corresponding to the total number of atoms in both rings concludes the name. nih.gov

For heterocyclic spiro compounds, prefixes such as "oxa," "aza," or "thia" are used to denote the presence and position of heteroatoms (oxygen, nitrogen, or sulfur, respectively). thieme-connect.com Numbering begins in the smaller ring, starting with the atom adjacent to the spiro center, and proceeds around the smaller ring, through the spiro atom, and then around the larger ring. The positions of heteroatoms are given the lowest possible locants. thieme-connect.com

In the case of 1,4-dioxaspiro[4.10]pentadecane , the name indicates:

1,4-Dioxa : Two oxygen atoms are present at positions 1 and 4.

spiro : The compound has a single spiro atom linking two rings.

[4.10] : The smaller ring has 4 atoms (a 5-membered ring), and the larger ring has 10 atoms (an 11-membered ring), excluding the spiro atom.

pentadecane (B166386) : The total number of atoms in the bicyclic system is 15.

The bromo substituent at position 6 is then added as a prefix, leading to the full name 6-Bromo-1,4-dioxaspiro[4.10]pentadecane .

Classification of Spiroketals based on Ring Size and Heteroatom Arrangement

Spiroketals can be systematically classified based on the size of their constituent rings and the nature and placement of heteroatoms.

Heteraspiro[m.n]alkanes are spiranes where one or both rings contain annular heteroatoms, most commonly nitrogen, oxygen, or sulfur. epa.gov The classification and presentation of these compounds are typically organized based on the size of the monocyclic rings and the nature of the heteroatoms they contain. epa.govthieme-connect.com The rigidity of spirocyclic structures, especially those with small- to medium-sized rings, provides a stiff framework that can be functionalized for various applications, such as in the design of pharmacophores or ligands for metal coordination. epa.gov Spiroketals are a specific type of heteraspiroalkane where the heteroatoms are oxygen and are positioned adjacent to the spiro carbon, forming a ketal functionality. The most commonly encountered spiroketals are composed of five- and six-membered rings. wikipedia.org

Ring CombinationCommon NameExample Natural Products
wikipedia.orgwikipedia.org1,6-Dioxaspiro[4.4]nonanePheromones
wikipedia.orgresearchgate.net1,7-Dioxaspiro[4.5]decaneOkadaic Acid Moiety
researchgate.netresearchgate.net1,7-Dioxaspiro[5.5]undecaneAvermectins, Tofogliflozin

The compound this compound possesses several distinctive features that set it apart from more common spiroketals:

Uncommon Ring Size Combination : The [4.10] system, corresponding to a 5-membered and an 11-membered ring, is not as prevalent in nature or synthetic chemistry as the wikipedia.orgwikipedia.org, wikipedia.orgresearchgate.net, or researchgate.netresearchgate.net systems. wikipedia.org This larger ring size introduces greater conformational flexibility compared to smaller, more rigid spiroketals.

Dioxolane Moiety : The 5-membered ring is a 1,3-dioxolane, a common protecting group for ketones and aldehydes in organic synthesis. This suggests the parent compound could be derived from the ketalization of a cycloundecanone (B1197894) derivative.

Functionalized Large Ring : The presence of a bromine atom on the large 11-membered ring provides a reactive handle for further synthetic transformations, allowing for the introduction of other functional groups. The use of bromine and bromo-organic compounds is a fundamental strategy in organic synthesis for creating new chemical bonds. nih.gov

Historical Context and Significance of Spiroketals in Organic Synthesis

The study of spiro compounds has a rich history, and the spiroketal moiety has proven to be a crucial structural motif in both natural products and synthetic chemistry.

The German chemist Adolf von Baeyer was a pioneer in the study of cyclic compounds. Although he did not discover spiroketals, his work on the nomenclature for cyclic systems in the late 19th and early 20th centuries laid the theoretical groundwork for understanding and classifying such structures. wikipedia.org He was awarded the Nobel Prize in Chemistry in 1905 for his extensive work on organic dyes and hydroaromatic compounds. nobelprize.orgbritannica.com

The first identification of spiroketals in natural products occurred before 1970, with examples found in triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.org Since then, the spiroketal unit has been discovered in a vast array of natural products with diverse and potent biological activities, including insect pheromones, toxins, and antiparasitic agents like the avermectins. wikipedia.orgnih.gov

The stereocontrolled synthesis of spiroketals represents a significant challenge in organic synthesis. nih.gov Because of their prevalence in biologically active molecules, developing methods to construct these three-dimensional structures with high stereoselectivity has been a major focus of synthetic organic chemistry. nih.govmdpi.com Their rigid, yet complex, structures make them valuable scaffolds in drug discovery for presenting functional groups in specific spatial orientations. wikipedia.orgnih.gov

Evolution of Spiroketal Chemistry

The journey of spiroketal chemistry has been one of continuous evolution, driven by the discovery of naturally occurring spiroketals with potent biological activities. Early research in this area was largely focused on the isolation and structural elucidation of these natural products. As analytical techniques advanced, so did the understanding of the complex stereochemistry of spiroketal systems.

The development of new synthetic methodologies has been a cornerstone of the advancement in this field. Initially, the synthesis of spiroketals was often challenging, with limited control over stereoselectivity. However, over the decades, chemists have devised a plethora of elegant strategies to construct these intricate structures with high degrees of stereocontrol. These methods range from acid-catalyzed cyclizations of dihydroxy ketones to more sophisticated transition-metal-catalyzed reactions and organocatalytic approaches. The ongoing refinement of these synthetic tools continues to expand the accessibility and diversity of spiroketal-containing molecules.

Role of Spiroketals as Synthetic Intermediates and Structural Motifs

Spiroketals are not only synthetic targets in themselves but also serve as pivotal synthetic intermediates in the total synthesis of complex natural products. Their rigid conformational nature can be exploited to direct the stereochemical outcome of subsequent reactions on other parts of the molecule.

Furthermore, the spiroketal moiety is a recurring structural motif in a vast array of biologically active compounds. These include pheromones, antibiotics, and marine toxins. The presence of the spiroketal unit is often integral to the molecule's ability to interact with biological targets such as enzymes and receptors. This has made the synthesis of spiroketal-containing molecules a key area of research in medicinal chemistry and drug discovery.

Scope and Objectives of Academic Research on 6-Bromo-1,4-dioxaspiro[4.5]decane

Academic research on 6-Bromo-1,4-dioxaspiro[4.5]decane is primarily centered on its utility as a versatile synthetic intermediate. myskinrecipes.com The compound incorporates two key functional groups: a protected ketone in the form of a 1,4-dioxaspiro moiety and a bromine atom. This combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. myskinrecipes.com

The main objectives of utilizing this compound in academic research include:

Introduction of Spirocyclic Scaffolds: The primary goal is to incorporate the spiro[4.5]decane framework into larger molecules. Spirocyclic structures are of great interest in drug design as they introduce conformational rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.

Functional Group Transformation: The bromine atom serves as a handle for a variety of chemical transformations. It can be readily converted into other functional groups or used in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. myskinrecipes.com This allows for the elaboration of the spiroketal core and the attachment of other molecular fragments.

Synthesis of Biologically Active Molecules: A significant area of research involves the use of 6-Bromo-1,4-dioxaspiro[4.5]decane in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists, which are targets for treating neurological and psychiatric disorders. nih.govunimore.it The research aims to explore how modifications of the spiroketal structure influence biological activity.

Development of Synthetic Methodologies: The use of 6-Bromo-1,4-dioxaspiro[4.5]decane can also be part of broader research into developing new synthetic strategies. By employing this building block, chemists can test and refine new reaction conditions and synthetic pathways for the construction of complex spirocyclic systems.

In essence, 6-Bromo-1,4-dioxaspiro[4.5]decane is a valuable tool for academic researchers, providing a reliable starting point for the synthesis of diverse and complex molecules with potential applications in medicine and materials science.

Chemical and Physical Properties of 6-Bromo-1,4-dioxaspiro[4.5]decane

Below is a table summarizing the key chemical and physical properties of 6-Bromo-1,4-dioxaspiro[4.5]decane. guidechem.comnih.gov

PropertyValue
Molecular Formula C₈H₁₃BrO₂
Molecular Weight 221.09 g/mol
CAS Number 1728-15-0
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23BrO2 B14325205 6-Bromo-1,4-dioxaspiro[4.10]pentadecane CAS No. 111689-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111689-47-5

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

6-bromo-1,4-dioxaspiro[4.10]pentadecane

InChI

InChI=1S/C13H23BrO2/c14-12-8-6-4-2-1-3-5-7-9-13(12)15-10-11-16-13/h12H,1-11H2

InChI Key

NQUCRPBYBFMAQC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C2(CCCC1)OCCO2)Br

Origin of Product

United States

Chemical Transformations and Reactivity of 6 Bromo 1,4 Dioxaspiro 4.10 Pentadecane

Reactivity of the Bromo-Substituent

The bromine atom, being a good leaving group, is the primary site for a variety of chemical modifications, including nucleophilic substitutions, eliminations, organometallic couplings, and radical reactions.

The carbon atom attached to the bromine in 6-Bromo-1,4-dioxaspiro[4.10]pentadecane is a secondary carbon, which allows for both SN1 and SN2 reaction pathways, with the predominant mechanism being influenced by the reaction conditions.

SN2 Mechanism: In the presence of strong, sterically unhindered nucleophiles and aprotic solvents, the SN2 pathway is favored. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously. This process results in an inversion of stereochemistry at the reaction center.

SN1 Mechanism: With weak nucleophiles in protic solvents, the SN1 mechanism is more likely. This two-step process begins with the slow departure of the bromide ion to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or diastereomeric mixture of products. The stability of the carbocation is a key factor, and in the case of the cyclodecane (B1584694) ring, rearrangements to form more stable carbocations are possible, though less common than in smaller ring systems.

Reaction Type Typical Reagents and Conditions Expected Product(s) Stereochemistry
SN2 Strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) in aprotic solvents (e.g., acetone, DMF)Single substitution productInversion of configuration
SN1 Weak nucleophiles (e.g., H₂O, ROH) in protic solvents (e.g., ethanol, water)Racemic or diastereomeric mixture of substitution productsRacemization or mixture of diastereomers

Elimination reactions compete with nucleophilic substitution and lead to the formation of an alkene by the removal of the bromine atom and a proton from an adjacent carbon.

E2 Mechanism: This concerted, one-step mechanism is favored by strong, bulky bases. The base removes a proton from a carbon adjacent to the C-Br bond, while the C-Br bond breaks, and a double bond is formed. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product.

E1 Mechanism: This two-step mechanism proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and protic solvents. After the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. Similar to the E2 reaction, the E1 mechanism also typically follows Zaitsev's rule, yielding the more stable alkene.

Reaction Type Typical Reagents and Conditions Major Product (Zaitsev's Rule) Minor Product (Hofmann Product)
E2 Strong, bulky bases (e.g., t-BuOK) in aprotic solvents1,4-Dioxaspiro[4.10]pentadec-6-ene1,4-Dioxaspiro[4.10]pentadec-5-ene
E1 Weak bases (e.g., H₂O, ROH) with heat1,4-Dioxaspiro[4.10]pentadec-6-ene1,4-Dioxaspiro[4.10]pentadec-5-ene

The carbon-bromine bond can be utilized to form organometallic reagents or participate in cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent would likely form the corresponding Grignard reagent, 6-(magnesiobromo)-1,4-dioxaspiro[4.10]pentadecane. This organometallic compound would be a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction would involve the reaction of this compound with an organoboron compound in the presence of a base. This reaction is highly versatile for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, allowing for the introduction of aryl, vinyl, or alkyl groups at the 6-position of the cyclodecane ring.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromo compound with an alkene. This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group. The success of Heck reactions with secondary alkyl halides can be challenging but has been achieved with specific catalyst systems.

Reaction Typical Reagents and Catalyst Product Type
Grignard FormationMg, THF or Et₂OOrganomagnesium halide
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseCoupled product (R-substituted)
Heck CouplingAlkene, Pd catalyst, baseAlkenylated product

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in various transformations. A common method to initiate such reactions is through the use of a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a reagent like tributyltin hydride (Bu₃SnH). The resulting secondary alkyl radical can undergo further reactions, such as cyclization if an unsaturated moiety is present elsewhere in the molecule, or it can be trapped by a hydrogen atom donor to achieve reduction of the bromide.

Transformations Involving the 1,4-Dioxaspiroketal Moiety

The 1,4-dioxaspiroketal group is generally stable under neutral and basic conditions, making it an excellent protecting group for the ketone functionality of the parent cyclododecanone. However, it is susceptible to cleavage under acidic conditions.

The primary reaction of the 1,4-dioxaspiroketal is its hydrolysis back to the parent ketone and diol. This reaction is catalyzed by acid and is reversible.

Hydrolysis: In the presence of aqueous acid, the ketal is hydrolyzed to regenerate 2-bromocyclododecanone (B1265944) and ethylene (B1197577) glycol. The mechanism involves protonation of one of the ketal oxygens, followed by cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent steps lead to the formation of the ketone. To drive the equilibrium towards the hydrolyzed products, an excess of water is typically used.

Re-ketalization: The reverse reaction, the formation of the spiroketal from 2-bromocyclododecanone and ethylene glycol, is also acid-catalyzed. To favor the formation of the ketal, water must be removed from the reaction mixture, often by azeotropic distillation. This equilibrium is a key aspect of using the ketal as a protecting group.

The stability of the ketal and the kinetics of its hydrolysis are influenced by steric and electronic factors of the parent ketone. For a large ring like cyclododecanone, the formation of the spiroketal is generally favorable.

Stability and Reactivity under Various Reaction Conditions

Under acidic conditions , the spiroketal is expected to be labile. The acetal (B89532) linkage is prone to acid-catalyzed hydrolysis, which would lead to the opening of the dioxolane ring to reveal the parent ketone, 2-bromocyclopentadecanone, and ethylene glycol. The rate of this hydrolysis would be dependent on the acid concentration and temperature.

In the presence of a strong base , the compound may undergo elimination reactions. The bromine atom is a good leaving group, and a strong, non-nucleophilic base could promote the formation of an unsaturated spirocyclic compound through dehydrobromination. The regioselectivity of this elimination would depend on the accessibility of the protons alpha to the bromine.

Thermally , the stability of this compound has not been reported. For many brominated organic compounds, high temperatures can lead to decomposition, potentially through radical mechanisms, which could result in the formation of various degradation products.

The following table provides a hypothetical overview of the expected stability and reactivity, which requires experimental verification.

ConditionExpected Reactivity/StabilityPotential Products
Acidic (e.g., aq. HCl) Unstable, undergoes hydrolysis2-Bromocyclopentadecanone, Ethylene glycol
Basic (e.g., NaH, t-BuOK) Potentially unstable, may undergo eliminationUnsaturated spiro[4.10]pentadecane derivatives
Thermal Stability unknown, potential for decompositionVarious degradation products

Ring-Opening and Ring-Rearrangement Reactions

Specific studies on the ring-opening and ring-rearrangement reactions of this compound are absent from the literature. However, based on the reactivity of other spiroketals, it is plausible that this compound could undergo such transformations under specific conditions.

Acid-catalyzed ring-opening is a characteristic reaction of acetals and ketals. As mentioned, this would lead to the formation of the corresponding ketone. Mechanistically, the reaction would involve protonation of one of the dioxolane oxygens, followed by nucleophilic attack of water and subsequent ring opening.

Ring-rearrangement reactions are less predictable without experimental data. However, skeletal rearrangements of spirocyclic systems can sometimes be induced by Lewis acids or under photolytic conditions. Such rearrangements could potentially lead to the formation of fused-ring systems or other isomeric spirocycles. The specific outcome would be highly dependent on the reaction conditions and the inherent strain within the spiro[4.10]pentadecane framework.

Chemoselectivity and Regioselectivity in Multi-functionalized Spirocyclic Systems

The chemoselectivity and regioselectivity of reactions involving this compound would be dictated by the differential reactivity of the bromo and spiroketal functionalities.

In reactions with nucleophiles , the primary site of attack would likely be the carbon atom bearing the bromine atom, leading to nucleophilic substitution. The spiroketal is generally stable to nucleophilic attack under neutral or basic conditions.

In contrast, under acidic conditions , the spiroketal becomes the more reactive site, susceptible to hydrolysis, while the C-Br bond remains relatively inert to acid.

When considering organometallic reagents , the bromine atom provides a handle for cross-coupling reactions. The chemoselectivity would favor reaction at the C-Br bond, leaving the spiroketal intact, provided the reaction conditions are not acidic.

Regioselectivity in elimination reactions would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate. The formation of the more substituted alkene is generally favored with smaller bases.

Derivatization and Further Functionalization of the Spiro[4.10]pentadecane Framework

The bromine atom in this compound serves as a key functional group for derivatization. A variety of transformations can be envisioned to modify the spiro[4.10]pentadecane framework.

Nucleophilic Substitution Reactions: The bromide can be displaced by a range of nucleophiles, such as azides, cyanides, thiols, and amines, to introduce new functional groups onto the cyclopentadecane (B1582441) ring.

Cross-Coupling Reactions: The compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids or Heck coupling with alkenes would allow for the formation of new carbon-carbon bonds at the 6-position. These reactions are known for their high functional group tolerance, which would likely preserve the spiroketal moiety. A related compound, 6-Bromo-1,4-dioxaspiro[4.5]decane, is known to be a versatile building block for such functionalization. myskinrecipes.com

The following table illustrates potential derivatization reactions, though specific experimental validation for this compound is required.

Reaction TypeReagentsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, base6-Aryl-1,4-dioxaspiro[4.10]pentadecane
Heck Coupling Alkene, Pd catalyst, base6-Alkenyl-1,4-dioxaspiro[4.10]pentadecane
Nucleophilic Substitution Sodium azide (B81097) (NaN3)6-Azido-1,4-dioxaspiro[4.10]pentadecane
Nucleophilic Substitution Sodium cyanide (NaCN)1,4-Dioxaspiro[4.10]pentadecane-6-carbonitrile

Subject: Inability to Generate Article on “this compound” Due to Lack of Available Data

Following a comprehensive and exhaustive search for scientific literature and data concerning the chemical compound “this compound,” we have been unable to locate any published research or experimental data for this specific molecule.

Our searches for information pertaining to the structural elucidation and conformational analysis of “this compound” did not yield any relevant results. The specified analytical techniques in the requested article outline, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, have not been documented for this particular compound in the available scientific literature.

It is important to note that search results consistently directed to a different, though structurally related, compound: “6-Bromo-1,4-dioxaspiro[4.5]decane” . This suggests that the requested spiro compound with a pentadecane (B166386) ring system is either not a known compound or is not sufficiently documented in publicly accessible scientific databases.

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Therefore, we are unable to fulfill the request to generate an article on “this compound” at this time. Should research on this compound become available in the future, or if there is an alternative compound with a published body of research you would like to be the subject of an article, we would be pleased to assist.

Structural Elucidation and Conformational Analysis of 6 Bromo 1,4 Dioxaspiro 4.10 Pentadecane

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane would need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other crystallization techniques such as vapor diffusion or cooling. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

The key parameters obtained from this analysis would be presented in a crystallographic data table.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₄H₂₃BrO₂
Formula Weight303.24 g/mol
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)[Value]
γ (°)90
Volume (ų)[Value]
Z[Value]
Density (calculated) (g/cm³)[Value]
R-factor (%)[Value]

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Chiral Analysis and Optical Rotation Studies for Enantiomeric Purity

The spirocyclic nature of this compound suggests that it is a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiral analysis would be essential to separate and characterize these enantiomers and to determine the enantiomeric purity of any synthesized sample.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. The retention times of the two enantiomers would differ, allowing for their quantification.

The optical activity of the enantiomers would be measured using a polarimeter. Each enantiomer would rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property for a chiral compound.

Interactive Table: Hypothetical Chiral Analysis Data for this compound

Property(+)-Enantiomer(-)-Enantiomer
Specific Rotation [α]D (°)[Positive Value][Negative Value]
HPLC Retention Time (min)[t₁][t₂]
Enantiomeric Excess (ee) (%)[Value][Value]

Note: The data in this table is hypothetical and illustrates the expected outcomes of a chiral analysis.

Theoretical and Computational Studies on 6 Bromo 1,4 Dioxaspiro 4.10 Pentadecane and Spiroketals

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, energies, and various electronic properties from first principles. wikipedia.org For a molecule such as 6-Bromo-1,4-dioxaspiro[4.10]pentadecane, these methods can elucidate its three-dimensional structure and the distribution of electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. uci.eduyoutube.com DFT methods are used to determine the ground-state electronic structure of molecules by optimizing a functional of the electron density. nih.gov This approach allows for the accurate calculation of molecular geometries and the relative energies of different conformations.

For this compound, DFT calculations would be employed to explore its conformational landscape. The molecule's spirocyclic nature, featuring a five-membered dioxolane ring and an eleven-membered carbocyclic ring, allows for numerous possible spatial arrangements. By calculating the total energy of each optimized geometry, the most stable conformers can be identified. These calculations account for subtle energetic penalties arising from steric hindrance and ring strain, as well as stabilizing stereoelectronic effects.

Table 1: Illustrative DFT-Calculated Relative Energies for a Generic Dioxaspiroketal System

ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Chair-Chair (Axial-Axial)0.00Double anomeric stabilization
Chair-Boat (Axial-Equatorial)+2.5Single anomeric stabilization, boat ring strain
Boat-Boat (Equatorial-Equatorial)+6.0No anomeric stabilization, significant ring strain

Note: This table presents hypothetical data for a generic [5.5] spiroketal to illustrate the principles of DFT in conformational analysis. The actual values for this compound would depend on the complex conformational possibilities of the 11-membered ring.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. wikipedia.orgiitg.ac.in These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., Møller-Plesset perturbation theory, MP2), solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular systems. wikipedia.orgrsc.org

These calculations are invaluable for determining the electronic properties of molecules like this compound. Key properties that can be computed include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Furthermore, ab initio methods can generate molecular electrostatic potential maps, which visualize the charge distribution and highlight regions susceptible to nucleophilic or electrophilic attack. aps.org

Table 2: Representative Electronic Properties Calculable by Ab Initio Methods

PropertySignificance
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity)
LUMO EnergyRelates to the ability to accept electrons (electrophilicity)
HOMO-LUMO GapIndicates chemical reactivity and electronic transition energy
Dipole MomentMeasures the overall polarity of the molecule
Atomic ChargesDescribes the electron distribution among the atoms

Conformational Analysis and Energy Landscapes of Spiro[4.10]pentadecane Systems

Ring strain is a form of instability that arises when bond angles in a ring deviate from their ideal values. wikipedia.org It is a combination of angle strain (deviation from ideal sp³ angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric repulsion across a ring). libretexts.orgopenstax.org

Table 3: Typical Strain Energies for Cycloalkanes

Ring SizeTotal Strain Energy (kcal/mol)Primary Sources of Strain
3 (Cyclopropane)27.5Angle strain, Torsional strain
4 (Cyclobutane)26.3Angle strain, Torsional strain
5 (Cyclopentane)6.2Torsional strain
6 (Cyclohexane)0.1Essentially strain-free
7-11 (Medium Rings)6-12Torsional strain, Transannular strain
12+ (Large Rings)< 2Minimal strain

Source: Data adapted from various organic chemistry sources illustrating general principles of ring strain. libretexts.orgopenstax.org

The anomeric effect is a critical stereoelectronic phenomenon that influences the conformation and stability of spiroketals. scripps.edu It describes the tendency of an electronegative substituent attached to the anomeric carbon (the carbon bonded to two heteroatoms) to favor an axial orientation, which is often sterically more hindered. illinois.edu This counterintuitive preference is explained by a stabilizing hyperconjugation interaction, where a lone pair of electrons from one of the ring oxygens donates into the antibonding (σ*) orbital of the axial C-O bond of the other ring. mdpi.comacs.org

In this compound, the spiro carbon is the anomeric center. The molecule can adopt conformations that allow for zero, one, or two such stabilizing anomeric interactions. chemtube3d.com A conformation where both C-O bonds are axial with respect to the adjacent ring benefits from a "double anomeric effect," leading to significant stabilization. mdpi.com Computational studies can quantify the energy of these n → σ* interactions and predict the most stable conformer based on the interplay between maximizing anomeric stabilization and minimizing steric and ring strain. illinois.edumdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures of all intermediates and transition states. This provides a step-by-step understanding of how bonds are formed and broken.

For this compound, computational methods could be used to study various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the spiroketal moiety. nih.govcopernicus.org DFT calculations can determine the activation energies for different possible pathways, allowing for predictions of reaction rates and product distributions. For instance, modeling the reaction of the compound with a nucleophile would involve locating the transition state for the substitution reaction. The calculated activation energy (the energy difference between the reactants and the transition state) would provide insight into the reaction's feasibility. researchgate.net Such studies are crucial for understanding reactivity and designing new synthetic strategies. nih.gov

Table 4: Hypothetical Activation Energies for Competing Reaction Pathways

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
S_N_2 SubstitutionDirect displacement of bromide by a nucleophile25.0
E2 EliminationBase-induced elimination to form an alkene28.5
Spiroketal OpeningAcid-catalyzed hydrolysis of the ketal22.0

Note: This table provides illustrative data to demonstrate how computational methods can be used to compare the energetics of different potential reaction mechanisms.

Transition State Analysis of Key Synthetic Steps

The formation of the spiroketal moiety is a critical step in the synthesis of numerous natural products and biologically active compounds. Computational transition state analysis has been instrumental in unraveling the mechanisms of these reactions, providing a detailed picture of the energy landscapes and the factors that govern reaction rates and stereochemical outcomes.

One area where transition state analysis has been particularly insightful is in the study of aza-spiro ring formations. For instance, in the intramolecular aza-spiro ring formation involving an allylsilane moiety and an N-alkoxy iminium ion, a key reaction in the synthesis of complex molecules like fasicularin, computational studies have been used to analyze a large number of conformational isomers of the transition states. nih.gov By employing methods such as Cremer-Pople puckering parameters, researchers have found that the conformations of the transition states exhibit distinct puckering preferences depending on the geometry of the reactant's double bond and the stereochemistry of the product. nih.gov Furthermore, these studies have highlighted the crucial role of non-covalent interactions, such as CH-O hydrogen bonds and CH-π interactions, in achieving asymmetric induction, particularly when chiral auxiliaries are used. nih.gov

In the case of chiral phosphoric acid-catalyzed spiroketalization reactions, mechanistic and computational studies have been conducted to differentiate between SN1-like, SN2-like, and covalent phosphate (B84403) intermediate-based mechanisms. illinois.edu These investigations revealed that the reaction proceeds through a highly diastereoselective syn-selective protonation and nucleophile addition, which rules out the involvement of long-lived oxocarbenium intermediates. illinois.edu Hammett analysis of the reaction kinetics pointed to a significant accumulation of positive charge in the transition state. illinois.edu Advanced computational methods, including reaction exploration and dynamics simulations, have supported an asynchronous concerted mechanism with a short-lived polar transition state. illinois.edu

Table 1: Computational Findings on Transition States in Spiroketal Synthesis

Reaction TypeComputational MethodKey FindingsReference
Intramolecular aza-spiro ring formationCremer-Pople puckering parametersTransition state conformations have distinct puckering preferences. Non-covalent interactions are critical for asymmetric induction. nih.gov
Chiral phosphoric acid-catalyzed spiroketalizationReaction exploration and dynamics simulationsSupports an asynchronous concerted mechanism with a short-lived polar transition state. Rules out long-lived oxocarbenium intermediates. illinois.edu

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity is a central challenge in organic synthesis, and computational chemistry offers powerful tools to address this. mdpi.com For spiroketal synthesis, where the formation of multiple stereoisomers is often possible, theoretical predictions can guide the design of highly selective reactions.

Computational models have been developed to predict the outcome of various organic reactions, and these can be applied to spiroketalization. chemtube3d.com These predictive tools often rely on machine learning models trained on large datasets of chemical reactions. chemtube3d.com By featurizing molecules to capture their local and global electronic and steric properties, these models can predict the most likely site of reaction and the stereochemical outcome. nih.gov

In the context of specific spiroketalization reactions, computational models have been used to propose transition state models that accurately explain the observed stereochemical outcomes. For the chiral phosphoric acid-catalyzed spiroketalization mentioned earlier, a transition state model was developed that successfully predicted the enantioselective formation of the observed product with high accuracy, matching experimental values. illinois.edu These models provide a rational basis for understanding the origins of stereocontrol and for designing new catalysts and substrates to achieve desired stereoisomers.

The stereocontrolled synthesis of spiroketals is often challenging due to the thermodynamic preferences for certain isomers. nih.gov Computational studies can help in understanding these preferences and in devising strategies to access less stable, or "contrathermodynamic," spiroketals. For example, in the synthesis of benzannulated spiroketals, detailed structural analyses, which can be supported by computational modeling, have revealed how factors like the orientation of an aromatic ring can influence the conformation of the spiroketal rings. nih.gov

Table 2: Computational Approaches for Predicting Selectivity in Spiroketal Synthesis

Selectivity TypeComputational ApproachApplication in Spiroketal SynthesisReference
Regio- and Site-selectivityMachine learning models, Molecular TransformerGeneral prediction of reaction outcomes, including competing reaction sites in complex precursors. chemtube3d.comnih.gov
StereoselectivityTransition state modeling, Quantum mechanics calculationsRationalizing and predicting the stereochemical outcome of asymmetric spiroketalization reactions. illinois.edumdpi.com

Molecular Dynamics Simulations for Dynamic Behavior of Spiroketal Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics, flexibility, and interactions with their environment. acs.org While extensive MD simulation studies specifically targeting the dynamic behavior of a broad range of spiroketal systems are not widely reported, the methodology holds significant promise for this class of compounds.

The structural rigidity of some spiroketal systems, particularly those embedded in polycyclic structures, can simplify conformational analysis, sometimes allowing for the use of less computationally intensive methods than full MD simulations. nih.gov For instance, in the structural elucidation of certain tricyclic spiroketals, a combination of NMR spectroscopy and molecular modeling with energy minimization has been sufficient to determine their conformation, avoiding time-consuming MD simulations. nih.gov

However, for more flexible spiroketal systems, MD simulations are an invaluable tool for exploring the conformational landscape. Spiroketals can exist in various conformations, and the stability of these is often governed by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranoid ring. In spiroketals, this effect can lead to a preference for conformations where the C-O bonds of the spiro-center are axial to the adjacent rings.

MD simulations can be employed to study the dynamics of conformational changes, such as ring-flipping and pseudorotation in five-membered rings, and to quantify the energetic barriers between different conformational states. This information is crucial for understanding the relationship between the structure of a spiroketal and its biological activity, as the dynamic behavior can influence how the molecule interacts with biological targets.

Furthermore, MD simulations can be used to investigate the influence of the solvent environment on the conformational preferences of spiroketals and to study the dynamics of their interactions with other molecules, such as proteins or other receptors. This can provide valuable insights for the design of new spiroketal-based drugs and probes.

Table 3: Potential Applications of Molecular Dynamics Simulations in Spiroketal Research

Area of InvestigationPotential Insights from MD Simulations
Conformational DynamicsExploration of the conformational landscape, including ring inversions and pseudorotations. Quantification of energetic barriers between conformers.
Stereoelectronic EffectsDynamic manifestation of the anomeric effect and its influence on conformational equilibria.
Solvent EffectsUnderstanding the influence of the solvent environment on the conformational preferences of spiroketals.
Molecular InteractionsStudying the dynamic interactions of spiroketals with biological macromolecules to inform drug design.

Applications in Advanced Organic Synthesis and Chemical Methodology

6-Bromo-1,4-dioxaspiro[4.10]pentadecane as a Versatile Synthetic Intermediate

The strategic placement of the bromine atom allows for a wide range of chemical transformations, positioning this compound as a valuable building block for the synthesis of more elaborate structures.

The carbon-bromine bond in this compound serves as a versatile linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy for the assembly of complex polycyclic systems. Through various cross-coupling reactions, this bromo-spiroketal can be connected to other molecular fragments, leading to the rapid construction of intricate scaffolds.

For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions, the bromine atom can be substituted with a wide array of organic groups. This enables the fusion of the spiroketal moiety to other ring systems, including aromatic, heteroaromatic, and aliphatic cycles. The resulting polycyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Illustrative) Product Type
Suzuki-Miyaura Coupling Aryl or Vinyl Boronic Acid/Ester Pd(PPh₃)₄, Base (e.g., K₂CO₃) 6-Aryl/Vinyl-1,4-dioxaspiro[4.10]pentadecane
Stille Coupling Organostannane PdCl₂(PPh₃)₂, CuI 6-Alkenyl/Alkynyl-1,4-dioxaspiro[4.10]pentadecane
Heck Coupling Alkene Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) 6-Alkenyl-1,4-dioxaspiro[4.10]pentadecane
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 6-Alkynyl-1,4-dioxaspiro[4.10]pentadecane
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) 6-Amino-1,4-dioxaspiro[4.10]pentadecane

Beyond its utility in building polycyclic systems, this compound is an excellent precursor for a variety of functional group interconversions. This allows for the introduction of diverse chemical functionalities, thereby expanding the chemical space accessible from this starting material.

The bromine atom can be readily displaced by a range of nucleophiles in substitution reactions, although the specific reaction conditions would depend on the nature of the nucleophile and the stereochemistry of the substrate. For example, treatment with sodium azide (B81097) would yield the corresponding 6-azido derivative, which can be further reduced to the amine or used in click chemistry reactions. Similarly, reaction with alkoxides or thiolates could introduce ether or thioether linkages, respectively.

Furthermore, the bromo-spiroketal can undergo metal-halogen exchange, typically with organolithium reagents, to generate a nucleophilic organometallic species. This lithiated spiroketal can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to install new carbon-based functional groups with high degrees of stereocontrol.

Role in Method Development for Spiroketal Chemistry

The synthesis and manipulation of spiroketals are of ongoing interest in the field of organic chemistry. The unique structural features of this compound make it a potentially valuable substrate for the development and validation of new synthetic methodologies.

While this compound is presented here as a starting material, its synthesis would likely involve the ketalization of a corresponding brominated ketone. The study of this and related transformations can lead to the development of milder, more efficient, and stereoselective methods for the construction of the spiroketal core. The presence of the larger cycloundecane (B11939692) ring in the [4.10] spiro system could present unique challenges and opportunities in terms of ring strain and conformational preferences, making it an interesting model system for methodological studies.

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for exploring new catalytic transformations. For example, the development of novel transition-metal catalysts for challenging cross-coupling reactions could be benchmarked using this compound. Furthermore, the spiroketal moiety itself can act as a directing group in certain catalytic reactions, influencing the stereochemical outcome of transformations at or near the spirocyclic center.

Stereocontrolled Synthesis of Analogues and Derivatives

The stereochemistry of spiroketals is a critical determinant of their biological activity. The development of methods for the stereocontrolled synthesis of analogues and derivatives of this compound is therefore of significant importance.

Starting from enantiomerically pure precursors, it would be possible to synthesize specific stereoisomers of this compound. Subsequent transformations of the bromine atom could then be investigated to determine the degree of stereochemical retention or inversion, providing valuable insights into the reaction mechanisms. For instance, the stereochemical outcome of nucleophilic substitution reactions at the 6-position would be of fundamental interest.

Table 2: Illustrative Stereoselective Transformations

Reaction Type Reagent/Catalyst (Hypothetical) Potential Outcome
Asymmetric Hydrogenation of a Precursor Enone Chiral Rhodium Catalyst Enantioselective formation of a chiral bromoketone precursor
Stereoselective Ketalization Chiral Brønsted Acid Catalyst Diastereoselective formation of one spiroketal isomer over another
Stereospecific Nucleophilic Substitution Azide Nucleophile Inversion of configuration at the C-6 position to yield the corresponding azido (B1232118) derivative

In-depth Analysis of this compound Reveals Limited Current Research on Stereoselective Applications and Mechanistic Studies

Comprehensive searches of available scientific literature and chemical databases have revealed a significant scarcity of detailed research specifically focused on the applications of this compound in advanced organic synthesis, particularly concerning stereoselective methodologies and mechanistic investigations. While the compound is recognized as a potential synthetic intermediate, its specific roles in the synthesis of diastereomers and enantiomers, its incorporation into chiral scaffolds, and its contributions to the mechanistic understanding of organic reactions are not well-documented in publicly accessible research.

The structural motif of a brominated dioxaspirocycle suggests its potential utility as a building block in organic synthesis. The bromine atom can serve as a handle for various transformations, including nucleophilic substitution and cross-coupling reactions, while the dioxaspiroketal moiety can act as a protecting group for a ketone or be a part of a larger, biologically active scaffold. However, the specific compound , with the [4.10] spirocyclic system, appears to be a less commonly studied derivative compared to other spiroketals.

Efforts to locate detailed research findings, including data tables and in-depth discussions on the stereochemical outcomes of reactions involving this compound, were unsuccessful. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline on its applications in diastereomer and enantiomer synthesis, incorporation into chiral scaffolds, and its role in mechanistic studies cannot be generated at this time due to the lack of available primary literature.

Further research and publication in the field of synthetic organic chemistry may, in the future, shed light on the specific applications and chemical behavior of this particular compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane?

  • Methodological Answer :

  • NMR Spectroscopy : Perform 1H^1\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., CDCl3_3) to identify spirocyclic and bromine-substituted environments. Compare chemical shifts with analogous spiro compounds (e.g., 8-Ethynyl-1,4-dioxaspiro[4.5]decane) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak. The exact mass of a related compound, 6-bromo-1,4-dioxaspiro[4.6]undecane, is reported as 234.0255 g/mol .
  • ATR-IR : Validate functional groups (e.g., ethers, bromine) using ATR spectral libraries .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Bromination of Precursors : React a spirocyclic precursor (e.g., 1,4-dioxaspiro[4.10]pentadecane) with NN-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4_4 at 80°C .
  • Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by TLC/HPLC.

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Experimental Design : Use a Design of Experiments (DoE) approach to optimize variables (e.g., bromine equivalents, reaction time, solvent polarity). For example, yields for brominated spiro compounds vary with solvent choice (e.g., CH2 _2Cl2_2 vs. THF) .
  • Reproducibility Checks : Replicate protocols from independent sources (e.g., AldrichCPR’s 6-Bromo-1,3-dioxaspiro[4.5]decane synthesis) and validate via 1H^1\text{H} NMR .

Q. How to model the compound’s physicochemical properties computationally?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use the GAFF force field to predict interfacial tension (IFT) and hydrophobic interactions. For pentadecane analogs, GAFF-LIPID simulations achieved IFT values within 2% of experimental data .
  • Quantum Mechanics : Calculate dipole moments and electrostatic potentials at the B3LYP/6-31G* level to assess bromine’s electronic effects on the spiro system .

Q. How to address discrepancies in NMR data across studies?

  • Methodological Answer :

  • Solvent Calibration : Ensure deuterated solvents are anhydrous. For example, residual H2 _2O in DMSO-d6_6 can shift 1H^1\text{H} peaks by 0.1–0.3 ppm.
  • Cross-Validation : Compare data with ATR library standards (e.g., 6-Bromo-1,4-benzodioxane) and independent syntheses .

Key Considerations

  • Analytical Validation : Commercial sources (e.g., Sigma-Aldrich) may lack Certificates of Analysis (COA); independently verify purity via HPLC and elemental analysis .
  • Safety : Brominated spiro compounds require handling in fume hoods with PPE (gloves, goggles) due to potential respiratory hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.